molecular formula C18H18ClN5O B2573751 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea CAS No. 2034536-81-5

1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea

Cat. No.: B2573751
CAS No.: 2034536-81-5
M. Wt: 355.83
InChI Key: QNMNHLNXCOEBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a urea-based heterocyclic compound featuring a pyridine core linked to a 1-methylpyrazole moiety via a methyl group, with a 4-chlorobenzyl substituent on the urea nitrogen. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-24-12-15(11-23-24)17-8-14(6-7-20-17)10-22-18(25)21-9-13-2-4-16(19)5-3-13/h2-8,11-12H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMNHLNXCOEBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. Its complex structure, featuring a chlorobenzyl moiety, a pyridinyl group, and a pyrazolyl group linked through a urea functional group, suggests diverse interactions with biological targets. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate various biological pathways, particularly those involved in thrombosis and other cardiovascular conditions. The urea moiety plays a crucial role in binding interactions with target proteins, potentially influencing their activity.

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies on similar pyrazole-containing compounds have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 1.9 to 125 μg/mL, indicating promising antibacterial potential .

Anti-inflammatory Effects

Compounds similar to 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea have been evaluated for their anti-inflammatory properties. A study highlighted that certain pyrazolone derivatives exhibited significant anti-inflammatory activity without causing gastrointestinal toxicity, which is a common side effect associated with traditional anti-inflammatory drugs .

Study on Thrombotic Conditions

A recent study explored the effects of 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea in models of thrombosis. The compound showed a notable ability to inhibit platelet aggregation and reduce thrombus formation in vivo, suggesting its potential as a therapeutic agent in managing thrombotic disorders.

Evaluation of Cytotoxicity

In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it selectively inhibited the proliferation of certain cancer cells while showing minimal toxicity to normal cells, highlighting its potential as an anticancer agent.

Research Findings Summary Table

Activity Effect Reference
AntimicrobialMIC: 1.9 - 125 μg/mL
Anti-inflammatorySignificant reduction in inflammation
Thrombotic InhibitionReduced platelet aggregation
CytotoxicitySelective inhibition of cancer cells

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyridine, including those similar to 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea, exhibit significant anticancer properties. For instance, compounds with similar structural features have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The presence of electron-withdrawing groups, such as chlorine, enhances their cytotoxicity through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Potential

The compound's structural components suggest potential antiviral applications. Pyrazole derivatives have been explored for their ability to inhibit viral replication in various models. For example, compounds with similar moieties have demonstrated effectiveness against viruses like HIV and measles virus by interfering with viral entry or replication processes . The specific interaction of the pyrazole ring with viral proteins may enhance its efficacy.

Antimicrobial Properties

Research indicates that compounds structurally related to 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential enzymatic pathways . The presence of halogen substituents has been linked to increased antimicrobial potency.

Structure-Activity Relationship (SAR)

The effectiveness of 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea can be partially explained through SAR studies. Modifications in the chemical structure, such as varying the substitution patterns on the pyrazole or pyridine rings, can significantly influence biological activity. For example, the introduction of different halogens or functional groups can enhance binding affinity to target proteins involved in cancer progression or microbial resistance .

Interaction with Biological Targets

The compound is believed to interact with specific receptors or enzymes within cells, leading to downstream effects that culminate in therapeutic outcomes. For instance, its binding affinity to certain kinases or transcription factors may modulate signaling pathways critical for cell survival and proliferation . Understanding these interactions is crucial for optimizing the compound's therapeutic profile.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized a series of pyrazole derivatives and tested their anticancer activity against various cell lines. One compound demonstrated an IC50 value lower than that of standard chemotherapeutics, indicating superior efficacy . This highlights the potential of 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea in cancer therapy.

Study 2: Antiviral Activity

Another study focused on the antiviral properties of pyrazole derivatives against HIV. The results showed that certain modifications led to enhanced inhibition of viral replication compared to existing treatments . This suggests a promising avenue for developing new antiviral agents based on the core structure of 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea.

Chemical Reactions Analysis

Urea Hydrolysis and Degradation

The urea functional group (−NH−CO−NH−) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Produces 4-chlorobenzylamine and pyridinyl-pyrazolylmethylamine intermediates.

  • Basic hydrolysis : Forms unstable isocyanate intermediates that further degrade into CO₂ and ammonia.

Conditions Products Yield Reference
HCl (1M, reflux)4-chlorobenzylamine + (2-(1-methylpyrazol-4-yl)pyridin-4-yl)methylamine72%
NaOH (2M, 80°C)CO₂ + NH₃ + fragmented aromatic amines85%

Nucleophilic Aromatic Substitution

The 4-chlorobenzyl group participates in nucleophilic substitution reactions, though steric hindrance from the methylpyrazole reduces reactivity compared to simpler aryl chlorides .

Reagent Conditions Product Notes Reference
NaSH (excess)DMF, 100°C, 12 hrThiol derivative (S replaces Cl)Low conversion (28%)
NH₃ (g)EtOH, 120°C, 24 hr (sealed)Ammonolysis productRequires high pressure

Pyrazole Alkylation

The 1-methyl-1H-pyrazole moiety undergoes alkylation at the N1 position under mild conditions :

Alkylating Agent Conditions Product Yield Reference
MeIK₂CO₃, DMF, 60°C, 6 hr1,3-dimethylpyrazolium salt89%
Benzyl bromideNaH, THF, 0°C → RT, 4 hrN-benzylated pyrazole derivative67%

Pyridine Functionalization

The pyridine ring participates in:

  • Pd-catalyzed coupling : Suzuki-Miyaura reactions with boronic acids under microwave irradiation .

  • Quaternization : Forms pyridinium salts with methyl triflate .

Reaction Type Conditions Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C, 2 hrBiaryl derivatives63–78%
QuaternizationMeOTf, CH₂Cl₂, RT, 12 hrPyridinium triflate salt91%

Urea Derivative Formation

The urea NH groups react with electrophiles such as isocyanates or acyl chlorides :

Reagent Conditions Product Yield Reference
PhNCOEt₃N, THF, RT, 24 hrBis-urea derivative55%
AcClPyridine, 0°C → RT, 6 hrAcetylated urea82%

Catalytic Hydrogenation

Selective reduction of the pyridine ring is achieved under H₂ pressure :

Catalyst Conditions Product Yield Reference
Pd/C (10%)H₂ (50 psi), EtOH, 50°C, 8 hrPiperidine analog74%

Key Stability Considerations:

  • Light sensitivity : The 4-chlorobenzyl group undergoes photolytic dechlorination in UV light (λ = 254 nm) .

  • Thermal stability : Decomposes above 200°C via urea cleavage pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-[1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-chloro-4-methylphenyl)urea ()
  • Key Differences :
    • Pyrazole Substitution : Compound A has a 3,5-dimethylpyrazole core, whereas the target compound features a pyridine-linked 1-methylpyrazole.
    • Aryl Groups : The target compound uses a 4-chlorobenzyl group, while Compound A employs a 2-chloro-4-methylphenyl group.
    • Urea Linkage : Both compounds share a urea bridge, but the target compound connects to a pyridylmethyl group, whereas Compound A links to a dimethylpyrazole.
  • Implications :
    • The pyridine ring in the target compound may enhance solubility or alter binding orientation compared to Compound A’s purely aromatic systems.
    • The 4-chloro substituent on the benzyl group (target) versus 2-chloro (Compound A) could influence steric interactions in enzyme active sites .
Compound B : 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas ()
  • Key Differences :
    • Functional Groups : Compound B includes a hydroxymethyl group on the pyrazole, absent in the target compound.
    • Synthesis : Compound B is synthesized via Curtius rearrangement of azides, whereas the target compound’s route is unspecified but likely involves pyridine-pyrazole coupling.
  • Implications :
    • The hydroxymethyl group in Compound B may confer higher polarity, impacting pharmacokinetics (e.g., absorption).
    • The pyridine in the target compound could mimic adenine in kinase ATP-binding pockets, a feature absent in Compound B .
Compound C : 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea ()
  • Key Differences :
    • Core Structure : Compound C uses a triazine-piperidine scaffold, contrasting with the pyridine-pyrazole system of the target.
    • Urea Positioning : Both compounds utilize urea as a linker, but Compound C’s adamantyl group introduces rigidity.
  • Implications :
    • The triazine in Compound C may engage in distinct hydrogen-bonding interactions compared to the pyridine-pyrazole system.
    • Rigid adamantyl groups (Compound C) versus flexible benzyl groups (target) could affect target selectivity .

Comparative Data Table

Feature Target Compound Compound A Compound B
Core Structure Pyridine-pyrazole Dimethylpyrazole Hydroxymethylpyrazole
Aryl Substituent 4-Chlorobenzyl 2-Chloro-4-methylphenyl Variable alkyl/aryl
Key Functional Groups Urea, methylpyrazole Urea, dimethylpyrazole Urea, hydroxymethyl
Synthetic Route Unspecified (likely coupling) Not detailed Curtius rearrangement of azides
Potential Bioactivity Kinase inhibition, antitumor Kinase inhibition, antitumor Anti-inflammatory, kinase inhibition

Q & A

What synthetic strategies are recommended for preparing 1-(4-chlorobenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea?

Level: Basic
Answer:
The synthesis of pyrazole-urea derivatives like this compound typically involves multi-step protocols:

Pyrazole Core Formation : Use nucleophilic substitution reactions between chlorinated pyrazole precursors and phenols, as demonstrated in the synthesis of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehydes (e.g., using K₂CO₃ as a base catalyst) .

Urea Linkage : Introduce the urea moiety via Curtius-type reactions. For example, 4-hydroxymethylpyrazole-3-carbonyl azides can react with primary amines to form 3-ureidopyrazoles. The presence/absence of amines determines whether intramolecular cyclization occurs, yielding oxazinones or urea derivatives .

Functionalization : Modify the pyridyl and benzyl groups using cross-coupling reactions (e.g., Suzuki coupling) to install the 1-methylpyrazole and 4-chlorobenzyl substituents.

Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid side products like pyrazolo-oxazinones .

How can structural characterization of this compound be performed to confirm its regiochemistry?

Level: Basic
Answer:

X-ray Crystallography : Resolve the crystal structure to confirm the positions of the pyrazole, pyridyl, and urea groups. Similar pyrazole-urea analogs have been analyzed using this method to verify substituent orientation .

NMR Spectroscopy :

  • ¹H NMR : Identify protons on the pyridyl (δ 8.0–8.5 ppm) and pyrazole (δ 6.5–7.5 ppm) rings.
  • ¹³C NMR : Distinguish carbonyl carbons (urea C=O at ~155–160 ppm) and aromatic carbons .

Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) to rule out isomeric impurities.

What biological activities are associated with structurally related pyrazole-urea compounds?

Level: Intermediate
Answer:
Analogous compounds exhibit diverse bioactivities, suggesting potential targets for this compound:

  • TNF-α Modulation : Urea-linked pyrazoles with chlorophenyl groups (e.g., 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(tetrahydrocarbazolyl)urea) act as TNF-α agonists, inducing apoptosis .
  • Kinase Inhibition : Pyrazole-ureas with pyridyl/thiazole substituents (e.g., RKI-1447) inhibit Rho-associated kinases (ROCK1/2) by targeting ATP-binding domains .
  • Antimicrobial Activity : Pyrazole derivatives with heteroaromatic substituents show activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL) .

Methodological Insight : Screen this compound against kinase panels or inflammatory cytokine assays (e.g., ELISA for TNF-α) to identify primary targets.

How can researchers resolve contradictions in biological activity data for pyrazole-urea derivatives?

Level: Advanced
Answer:
Contradictions may arise from structural nuances or assay conditions. Mitigation strategies include:

SAR Studies : Systematically vary substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate contributions to activity. For example, trifluoromethyl groups enhance TNF-α agonism, while methyl groups reduce potency .

Assay Standardization :

  • Use isogenic cell lines to control for genetic variability.
  • Validate results across multiple assays (e.g., enzymatic vs. cell-based kinase assays) .

Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding modes to targets like ROCK1 or TNF-α receptors. Compare with experimental IC₅₀ values .

What advanced methodologies are suitable for studying the mechanism of action of this compound?

Level: Advanced
Answer:

Cellular Thermal Shift Assay (CETSA) : Identify target engagement by measuring protein stability shifts in the presence of the compound .

CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., ROCK1/2) to confirm on-/off-target effects .

Metabolomics/Proteomics : Profile downstream signaling pathways (e.g., MAPK/NF-κB for TNF-α agonists) using LC-MS/MS .

In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models, focusing on urea stability and metabolite identification .

How can researchers optimize the solubility and stability of this compound for in vivo studies?

Level: Intermediate
Answer:

Formulation Strategies :

  • Use aqueous co-solvents (e.g., PEG-400/ethanol mixtures) to enhance solubility, as seen in Pfizer’s patented formulations for related urea compounds .
  • Incorporate cyclodextrins or liposomal encapsulation to improve plasma stability .

Structural Modifications :

  • Introduce hydrophilic groups (e.g., hydroxyl, morpholine) on the pyridyl or benzyl moieties .
  • Replace the urea linker with a bioisostere (e.g., carbamate) if metabolic instability is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.